The compound 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The benzo[b]thiophene moiety is known for its presence in various biologically active compounds and is of interest in the field of organic synthesis. The related compound, 3-Bromo-2-nitrobenzo[b]thiophene, has been studied for its reactivity with amines, which provides insights into the behavior of bromo-nitrobenzo[b]thiophene derivatives under nucleophilic substitution conditions.
Although the provided papers do not directly discuss the applications of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, the study of its close relative, 3-Bromo-2-nitrobenzo[b]thiophene, suggests potential applications in organic synthesis. The ability to undergo nucleophilic substitution and rearrangement can be harnessed for the synthesis of various aromatic compounds, including pharmaceuticals and materials with specific electronic properties. The formation of tars with nucleophiles indicates that the reaction conditions need to be optimized for cleaner product formation, which is essential for practical applications. The knowledge gained from these studies can be applied to the synthesis of other benzo[b]thiophene derivatives, potentially including 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, for use in drug development or material science12.
The synthesis of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one typically involves several steps, including the formation of intermediates. A common method begins with the reaction of 3-methylbenzo[b]thiophene with bromoacetone in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethyl sulfoxide.
The molecular structure of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can be described in terms of its geometric configuration and bonding characteristics. The compound exhibits a planar arrangement with significant conjugation between the aromatic rings and the thiophene structure.
Crystallographic studies reveal bond lengths and angles that are consistent with typical values for similar compounds, indicating stable molecular geometry.
2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can participate in various chemical reactions due to its functional groups.
Reactions are often carried out under controlled conditions to ensure selectivity and yield, utilizing solvents that facilitate reactivity without decomposing the compound.
The mechanism of action for 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is primarily linked to its interaction with specific molecular targets within biological systems.
The physical and chemical properties of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one are essential for understanding its behavior in various environments.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into its structural integrity and purity.
The applications of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one span various fields, particularly in medicinal chemistry and materials science.
The compound is systematically named as 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one under IUPAC rules. This nomenclature specifies:
Table 1: Standard and Alternative Chemical Names
Name Type | Identifier |
---|---|
IUPAC Name | 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one |
Common Synonyms | 2-(Bromoacetyl)-3-methylbenzo[b]thiophene; 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone; 2-Bromo-1-(3-methylbenzo[b]thien-2-yl)ethanone |
Abbreviated Forms | 3-Methyl-2-bromoacetylbenzothiophene |
Though single-crystal X-ray data for this exact compound is absent in the search results, analogous structures (e.g., chloro-substituted derivatives) and computational models reveal:
Table 2: Key Structural Parameters
Parameter | Value | Description |
---|---|---|
Molecular Formula | C₁₁H₉BrOS | Confirmed via high-resolution mass spectrometry |
Heavy Atom Count | 14 | Includes Br, S, O heteroatoms |
Rotatable Bond Count | 2 | C(=O)-CBr and C(=O)-thiophene bonds |
Complexity | 231 | High due to fused ring system and substituents |
Source: [2]
CC1=C(SC2=CC=CC=C12)C(=O)CBr
[1] [2].
Table 3: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | 94–97°C | Capillary method |
Boiling Point | 365.2°C | 760 mmHg |
Flash Point | 174.6°C | Closed cup |
Log P (Partition Coeff) | 3.79 | Octanol/water |
Vapor Pressure | 1.73 × 10⁻⁶ mmHg | 25°C |
Density | 1.546 g/cm³ | 20°C |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: